

The Impact of ATM-3507 Trihydrochloride on Actin Filaments: A Technical Guide

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Compound of Interest

Compound Name: ATM-3507 trihydrochloride

Cat. No.: B605672

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Executive Summary

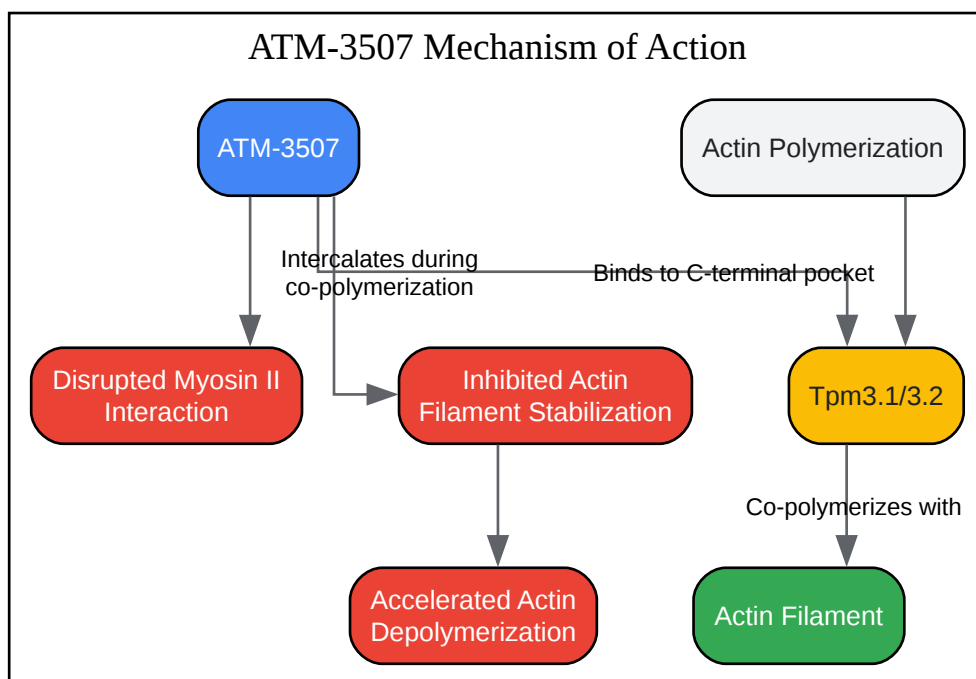
ATM-3507 trihydrochloride is a novel small molecule inhibitor that selectively targets the tropomyosin isoforms Tpm3.1 and Tpm3.2, which are frequently overexpressed in cancer cells. By modulating the stability and function of actin filaments, ATM-3507 presents a promising therapeutic strategy. This document provides a comprehensive technical overview of the core mechanism of action of ATM-3507, its quantifiable effects on cellular processes, and detailed experimental protocols for researchers in the field.

Core Mechanism of Action

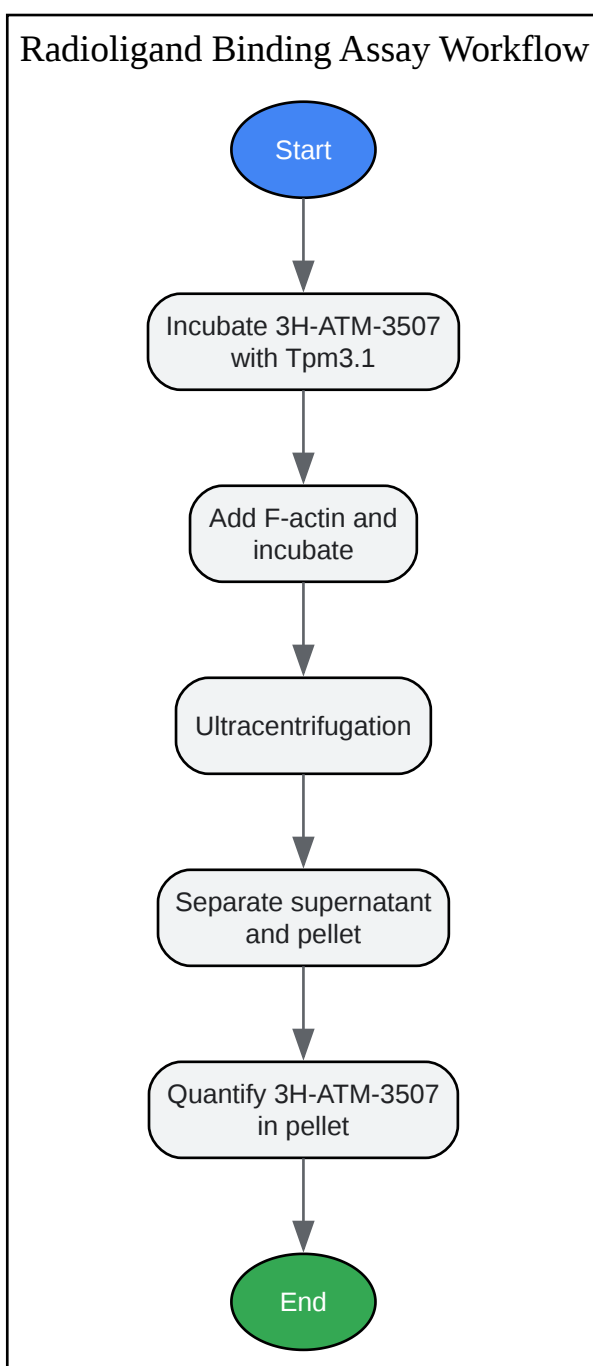
ATM-3507 exerts its effects by disrupting the function of Tpm3.1/3.2-containing actin filaments. Unlike traditional actin-targeting drugs, ATM-3507 does not directly bind to actin. Instead, it intercalates between the actin filament and the Tpm3.1/3.2 co-filament[1]. The molecule specifically binds to a unique C-terminal pocket of the Tpm3.1 and Tpm3.2 isoforms[1][2].

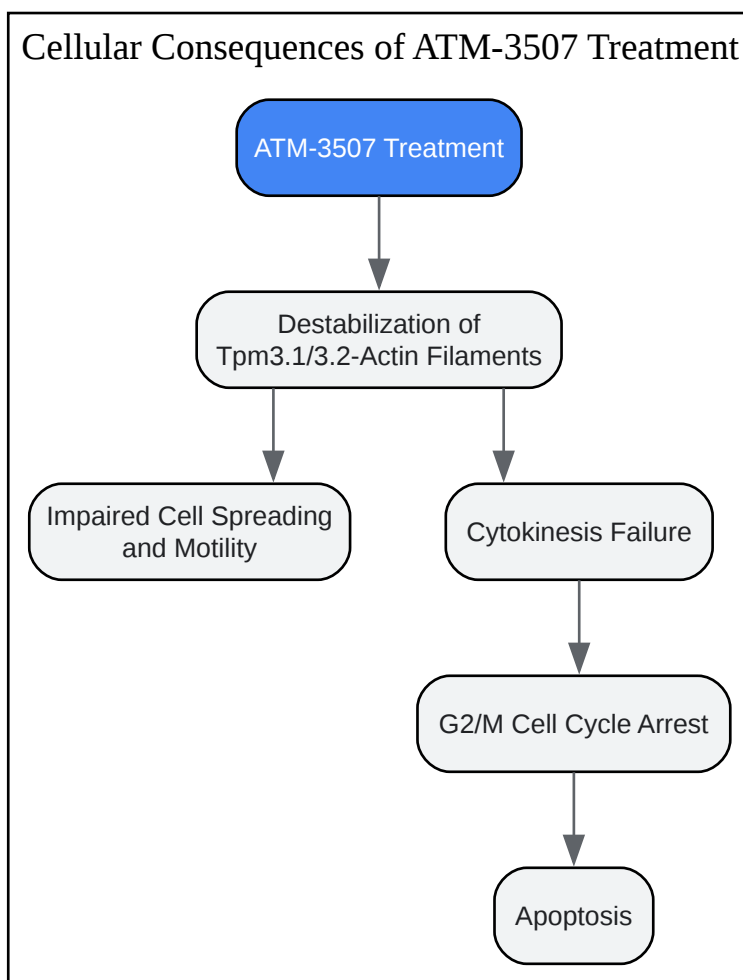
This binding event alters the lateral movement of Tpm3.1/3.2 dimers on the actin filament, which in turn inhibits their crucial function of stabilizing these filaments. The consequence is an accelerated rate of actin filament depolymerization[1][2]. Furthermore, this alteration disrupts the ability of Tpm3.1/3.2 to bridge actin filaments to non-muscle myosin II, thereby impairing actomyosin-based contractility[1][2].

A key characteristic of ATM-3507 is that its efficacy is dependent on its presence during the co-polymerization of Tpm3.1 with actin. It is poorly incorporated into pre-formed Tpm3.1/actin co-polymers[3]. This suggests that the dynamic nature of actin filaments is critical for the therapeutic action of ATM-3507.



Radioligand Binding Assay Workflow





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References

- 1. The tropomyosin 3.1/3.2 inhibitor ATM-3507 alters B-cell actin dynamics and impairs the growth and motility of diffuse large B-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of tropomyosin dissociates actin binding from tropomyosin-directed regulation of actin dynam... [ouci.dntb.gov.ua]

- 3. Molecular integration of the anti-tropomyosin compound ATM-3507 into the coiled coil overlap region of the cancer-associated Tpm3.1 - PMC [pmc.ncbi.nlm.nih.gov]
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